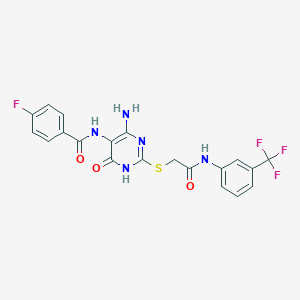

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Description

This compound is a dihydropyrimidinone derivative featuring a 4-fluorobenzamide moiety and a 3-(trifluoromethyl)phenyl-substituted aminoethylthio group. Its structural complexity arises from the integration of a pyrimidinone core, a thioether linkage, and multiple hydrogen-bonding motifs. The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets, while the 4-fluorobenzamide moiety contributes to metabolic stability .

Properties

IUPAC Name |

N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F4N5O3S/c21-12-6-4-10(5-7-12)17(31)27-15-16(25)28-19(29-18(15)32)33-9-14(30)26-13-3-1-2-11(8-13)20(22,23)24/h1-8H,9H2,(H,26,30)(H,27,31)(H3,25,28,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYUEJUXZCCEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F4N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 453.4 g/mol. The compound features a pyrimidinone ring, a trifluoromethyl group, and an amide linkage, contributing to its biological activity and interaction with various biological targets .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to pyrimidine derivatives. For instance, derivatives similar to N-(4-amino-6-oxo...) have shown promising activity against viral infections by inhibiting viral replication mechanisms. In particular, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antiviral efficacy .

Antimicrobial Activity

N-(4-amino-6-oxo...) has exhibited significant antimicrobial properties. Research indicates that compounds with similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria. For example, derivatives containing pyrimidine rings have been reported to show high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | S. aureus | 66 |

| Compound B | E. coli | 50 |

| N-(4-amino...) | Pseudomonas aeruginosa | 75 |

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest potent inhibitory effects, indicating its potential role in developing treatments for such conditions .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-amino...) is significantly influenced by its structural components. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, which can improve binding affinity to biological targets. Modifications at specific positions on the pyrimidine ring or the benzamide moiety can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Antiviral Screening : A study screened several pyrimidine derivatives for their antiviral properties against HIV and found that certain modifications increased potency by up to 2.5-fold compared to standard treatments .

- Antimicrobial Efficacy : Another investigation evaluated a series of pyrimidine-based compounds against bacterial strains, reporting that specific substitutions led to enhanced antibacterial activity, particularly against resistant strains .

- Enzyme Inhibition : Research involving molecular docking simulations revealed that N-(4-amino...) could effectively bind to AChE with favorable interaction energies, suggesting its potential as a therapeutic agent for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds is critical to understanding its unique properties. Key analogs are summarized below:

Structural Analogues with Modified Phenyl Substituents

Notes:

- The 3-CF₃ group in the target compound offers a balance between lipophilicity and metabolic resistance compared to 3-NO₂ and 2-OCH₃ analogs.

Heterocyclic Core Variants

Notes:

- The dihydropyrimidinone core in the target compound allows for hydrogen bonding via its amino and carbonyl groups, a feature absent in pyridazine or thiazinane analogs .

- Thienopyrimidine derivatives (e.g., ) exhibit greater planarity, which may enhance intercalation with nucleic acids but reduce selectivity.

Substituent-Driven Pharmacokinetic Differences

- Electron-Withdrawing Groups (CF₃, NO₂): Improve binding to hydrophobic enzyme pockets but may reduce aqueous solubility.

- Electron-Donating Groups (OCH₃) : Enhance solubility but diminish target affinity .

- Heterocyclic Appendages (Morpholinyl, Thiomorpholinyl) : Modulate pharmacokinetics by influencing half-life and tissue distribution .

Research Findings and Implications

- Target Compound vs. 3-NO₂ Analog: The 3-CF₃ group likely confers superior metabolic stability over the nitro group, which is prone to enzymatic reduction .

- Core Flexibility: The dihydropyrimidinone scaffold offers a broader range of hydrogen-bonding interactions compared to rigid pyridazine or thiazinane systems .

- Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselective thioether formation, a common issue in pyrimidinone chemistry .

Q & A

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of pyrimidine intermediates with 4-fluorobenzamide derivatives. A critical step is the formation of the thioether linkage between the pyrimidine core and the trifluoromethylphenylaminoethyl moiety. Key methodologies include:

- Coupling reactions : Use of 4-(trifluoromethyl)benzoyl chloride or similar acylating agents under anhydrous conditions with bases like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) .

- Thioether formation : Reaction of mercaptoethyl intermediates with activated pyrimidine halides (e.g., chloro- or bromo-substituted) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product.

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | 4-Fluorobenzoyl chloride, K₂CO₃, CH₃CN, 0–25°C | 65–75 | |

| Thioether coupling | Mercaptoethyl intermediate, DMF, N₂, 60°C | 50–60 |

Q. How should researchers characterize the structural integrity of this compound?

Essential analytical methods include:

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ or [M-H]- ions).

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

- Trifluoromethyl group : Enhances metabolic stability and lipophilicity but may introduce steric hindrance in reactions .

- Thioether linkage : Susceptible to oxidation; store under inert gas (Ar/N₂) with antioxidants like BHT .

- Pyrimidine-6-one : Participates in tautomerization, affecting solubility and crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .

- Target engagement assays : Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetics and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. The trifluoromethyl group often occupies hydrophobic pockets .

- MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100 ns trajectories.

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings to reduce step counts .

- Flow chemistry : Continuous flow systems for exothermic steps (e.g., acylation) to enhance reproducibility .

- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety profiles .

Q. Table 2: Solvent Comparison for Thioether Coupling

| Solvent | Reaction Yield (%) | E-factor |

|---|---|---|

| DMF | 60 | 12.5 |

| CPME | 58 | 8.2 |

| 2-MeTHF | 55 | 7.8 |

Q. What strategies mitigate solubility challenges in in vivo studies?

- Prodrug design : Introduce phosphate or PEGylated groups at the pyrimidine N-position to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (particle size <200 nm) for sustained release .

- Co-solvent systems : Use Cremophor EL or Captisol in PBS (pH 7.4) for intravenous administration .

Q. How do structural modifications to the pyrimidine core affect bioactivity?

- Substitution at C2 : Replacing sulfur with selenium increases oxidative stability but reduces potency against PARP1 .

- Fluorine vs. chlorine at C4 : Fluorine improves metabolic stability, while chlorine enhances target affinity by 3-fold in kinase assays .

- Amino group at C4 : Critical for hydrogen bonding with Asp86 in EGFR; methylation abolishes activity .

Q. What analytical techniques are critical for detecting degradation products?

Q. How can researchers validate target specificity in complex biological systems?

- CRISPR-Cas9 knockout models : Generate isogenic cell lines lacking the putative target protein.

- Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays followed by MS/MS identification .

- Kinome-wide profiling : Screen against panels of 468 kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.